Butylscopolamine BR

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

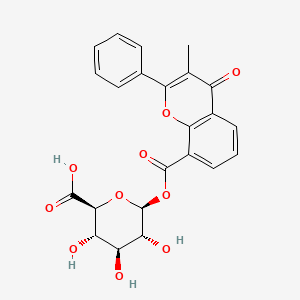

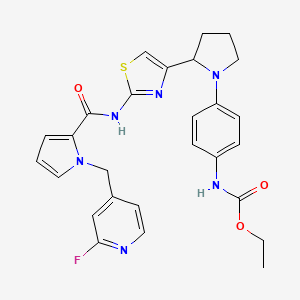

Butylscopolamine BR, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic and anticholinergic agent. It is primarily used to treat pain and discomfort caused by abdominal cramps, menstrual cramps, or other spasmodic activity in the digestive system. It is also effective at preventing bladder spasms . This compound is on the World Health Organization’s Model List of Essential Medicines, highlighting its importance in basic health systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Butylscopolamine BR is synthesized from scopolamine, a natural substance extracted from the Duboisia plant species. The synthesis involves the chemical modification of scopolamine to form the quaternary ammonium compound hyoscine butylbromide . The process typically includes the following steps:

- Extraction of scopolamine from the Duboisia plant.

- Chemical modification to introduce the butyl group and bromide ion, forming butylscopolamine bromide.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and chemical modification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out under controlled temperature and pressure conditions to facilitate the chemical reactions efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: Butylscopolamine BR undergoes various chemical reactions, including:

Substitution Reactions: The introduction of the butyl group and bromide ion during synthesis is an example of a substitution reaction.

Hydrolysis: this compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ester bond.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as butyl bromide and a base (e.g., sodium hydroxide) are commonly used.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions facilitate hydrolysis.

Major Products:

Substitution Reactions: The major product is butylscopolamine bromide.

Hydrolysis: The major products are scopolamine and butyl alcohol.

Applications De Recherche Scientifique

Butylscopolamine BR has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study antimuscarinic and anticholinergic agents.

Biology: Research on its effects on smooth muscle contraction and its role in preventing spasms.

Medicine: Clinical trials and studies on its efficacy in treating abdominal cramps, menstrual cramps, and bladder spasms

Industry: Used in the pharmaceutical industry for the production of medications to treat spasmodic conditions.

Mécanisme D'action

Butylscopolamine BR exerts its effects by binding to muscarinic M3 receptors in the gastrointestinal tract. This prevents acetylcholine from binding to and activating the receptors, which would result in the contraction of smooth muscle. The inhibition of contraction reduces spasms and their related pain during abdominal cramping .

Comparaison Avec Des Composés Similaires

Scopolamine: A natural substance from which butylscopolamine is derived.

Atropine: Another antimuscarinic agent with broader applications but more central nervous system side effects.

Dicyclomine: Used for similar indications but has a different mechanism of action and side effect profile.

Uniqueness of Butylscopolamine BR:

Peripheral Action: Unlike scopolamine, this compound does not cross the blood-brain barrier, minimizing central nervous system side effects.

This compound stands out due to its targeted action and minimal side effects, making it a valuable compound in both clinical and research settings.

Propriétés

Formule moléculaire |

C21H30NO4+ |

|---|---|

Poids moléculaire |

360.5 g/mol |

Nom IUPAC |

(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C21H30NO4/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14/h5-9,15-20,23H,3-4,10-13H2,1-2H3/q+1 |

Clé InChI |

YBCNXCRZPWQOBR-UHFFFAOYSA-N |

SMILES canonique |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,9-Trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B13857127.png)

![4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B13857129.png)

![5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione](/img/structure/B13857162.png)